Diethyl formamidomalonate

CAS No.: 6326-44-9

Cat. No.: VC2408364

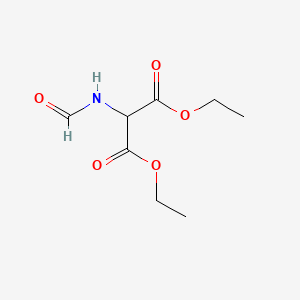

Molecular Formula: C8H13NO5

Molecular Weight: 203.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6326-44-9 |

|---|---|

| Molecular Formula | C8H13NO5 |

| Molecular Weight | 203.19 g/mol |

| IUPAC Name | diethyl 2-formamidopropanedioate |

| Standard InChI | InChI=1S/C8H13NO5/c1-3-13-7(11)6(9-5-10)8(12)14-4-2/h5-6H,3-4H2,1-2H3,(H,9,10) |

| Standard InChI Key | PFLHGSJLYNJIOF-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(C(=O)OCC)NC=O |

| Canonical SMILES | CCOC(=O)C(C(=O)OCC)NC=O |

| Melting Point | 48.5 °C |

Introduction

Chemical Identity and Structure

Basic Information

Diethyl formamidomalonate is an organic compound with significant importance in synthetic chemistry. Its fundamental properties are summarized in the following table:

| Property | Information |

|---|---|

| Chemical Name | Diethyl formamidomalonate |

| CAS Number | 6326-44-9 |

| Molecular Formula | C₈H₁₃NO₅ |

| Molecular Weight | 203.19 g/mol |

| EINECS Number | 228-692-1 |

The compound features both formamide and malonate functionalities, making it a valuable precursor in various synthetic pathways .

Nomenclature and Synonyms

Diethyl formamidomalonate is known by several synonyms in scientific literature and commercial contexts:

-

Malonic acid, formamido-, diethyl ester

-

Propanedioic acid, (formylamino)-, diethyl ester

-

Diethyl 2-formylaminomalonate

-

Formamidomalonic acid diethyl ester

-

Diethyl 2-formamidopropanedioate

These various nomenclatures reflect the compound's structural features and conform to different chemical naming conventions used across scientific disciplines.

Physical Properties

Physical State and Appearance

Diethyl formamidomalonate appears as a white adhering crystalline powder at standard conditions. Its physical appearance plays a role in handling and application considerations in laboratory and industrial settings .

Thermal Properties

The compound exhibits specific thermal behavior characteristics important for its handling, purification, and application:

| Property | Value |

|---|---|

| Melting Point | 53-55°C (literature) |

| Boiling Point | 173-176°C at 11 mm Hg |

| Flash Point | >230°F |

These thermal properties determine appropriate processing conditions and safety parameters during synthetic applications .

Other Physical Properties

Additional physical characteristics contribute to the compound's behavior in various chemical systems:

| Property | Value |

|---|---|

| Density | 1.167 g/cm³ |

| Refractive Index | 1.4750 (estimate) |

| pKa | 11.85±0.59 (Predicted) |

| LogP | 0.254 |

| Polar Surface Area (PSA) | 81.70000 |

The compound is sensitive to both moisture and light, which necessitates specific storage conditions .

Chemical Properties and Reactivity

Functional Groups

Diethyl formamidomalonate contains several key functional groups that define its chemical reactivity:

-

Formamide group (-NHCHO)

-

Malonate ester functionality (diethyl ester)

-

Carbon-nitrogen bond susceptible to hydrolysis

-

Acidic α-hydrogen

The presence of these functional groups enables the compound to participate in various chemical transformations of synthetic importance .

Chemical Reactions

The compound undergoes several important chemical reactions that make it valuable in organic synthesis:

-

Hydrolysis: Under acidic or basic conditions, diethyl formamidomalonate undergoes hydrolysis of the ester groups to produce malonic acid derivatives.

-

Nucleophilic Addition: The compound acts as a nucleophile in reactions with electrophiles during synthesis processes.

-

Decarboxylation: Following certain reaction sequences, the compound can undergo decarboxylation reactions typical of malonic acid derivatives.

-

Condensation Reactions: It participates in condensation reactions with various electrophiles to form more complex molecular architectures .

Applications in Synthetic Chemistry

Pharmaceutical Synthesis

Diethyl formamidomalonate serves as a key building block in pharmaceutical synthesis, particularly in the preparation of:

-

Amino acid derivatives, especially for custom and non-proteinogenic amino acids

-

Heterocyclic compounds with potential pharmacological activity

-

Intermediates for active pharmaceutical ingredients

The compound's reactivity profile makes it suitable for constructing complex molecular scaffolds found in medicinal chemistry applications .

Heterocyclic Chemistry

The compound is extensively used in heterocyclic chemistry for the synthesis of:

-

Pyrimidines

-

Pyrazoles

-

Other nitrogen-containing heterocycles

These heterocyclic compounds form the core structures of many pharmaceuticals, agrochemicals, and specialty materials .

Carbon-Carbon Bond Formation

Diethyl formamidomalonate is utilized in research focused on carbon-carbon bond formation techniques, contributing to methods for constructing highly functionalized compounds. Its active methine group can be deprotonated to generate a nucleophile capable of forming new carbon-carbon bonds .

Analytical Methods

HPLC Analysis

Diethyl formamidomalonate can be analyzed by reverse-phase (RP) HPLC methods with simple conditions. The typical mobile phase contains:

-

Acetonitrile (MeCN)

-

Water

-

Phosphoric acid

For mass spectrometry (MS) compatible applications, phosphoric acid can be replaced with formic acid. Columns with smaller 3 μm particles are available for fast UPLC applications. This liquid chromatography method is scalable and can be used for isolating impurities in preparative separation. It is also suitable for pharmacokinetic studies .

Spectroscopic Identification

Various spectroscopic techniques can be employed to identify and characterize diethyl formamidomalonate:

-

NMR Spectroscopy: Provides structural confirmation through characteristic hydrogen and carbon signals

-

Mass Spectrometry: Yields molecular weight confirmation and fragmentation patterns

-

Infrared Spectroscopy: Identifies functional groups through characteristic absorption bands

These analytical methods are essential for confirming the identity and purity of the compound for research and industrial applications .

| Safety Aspect | Information |

|---|---|

| Safety Phrases | S24/25 (Avoid contact with skin and eyes) |

| WGK Germany | 3 (Severe hazard to waters) |

| Personal Protective Equipment | Eyeshields; Gloves; type N95 (US); type P1 (EN143) respirator filter |

| Storage Temperature | 2-8°C |

Proper handling requires attention to these safety guidelines to minimize risks associated with the compound .

Comparison with Related Compounds

Structural Relatives

Diethyl formamidomalonate can be compared with structurally related compounds:

| Compound | Structure Type | Key Differences |

|---|---|---|

| Diethyl Malonate | Dicarboxylic ester | Lacks the formamide group; primarily used in malonic ester synthesis |

| Diethyl Acetamidomalonate | Acetamide derivative | Contains an acetamide group instead of formamide; used in peptide synthesis |

| Diethyl Aminomalonate | Amine derivative | Contains a free amine instead of formamide; used in amino acid synthesis |

These structural relationships highlight the unique reactivity profile of diethyl formamidomalonate compared to similar compounds .

Research Applications

Enzyme Mechanism Studies

Diethyl formamidomalonate is pivotal in studies related to enzyme mechanisms, particularly those involving:

-

Decarboxylation reactions

-

Transamidation reactions

-

Studies of biochemical pathways

These investigations provide insights into enzyme kinetics and biochemical transformations .

Materials Development

The compound contributes to advances in materials science through:

-

Development of organic dyes and pigments

-

Creation of materials with stimuli-responsive properties

-

Polymer chemistry applications

These applications highlight the versatility of diethyl formamidomalonate beyond traditional pharmaceutical synthesis .

| Form | Purity | Packaging |

|---|---|---|

| Crystalline powder | ≥97% | Typically 25g, 100g |

| White solid | ≥98% | Various sizes |

The compound is offered by numerous chemical suppliers for research and synthetic applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume